molecular formula C16H15NOS B12785904 10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione CAS No. 135810-43-4

10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione

Cat. No.: B12785904
CAS No.: 135810-43-4
M. Wt: 269.4 g/mol
InChI Key: TXMQRYDKMZURCW-UHFFFAOYSA-N
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Description

10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione is a chemical compound that belongs to the class of oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted oxazepines depending on the nucleophile used.

Scientific Research Applications

10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dibenz(b,f)(1,4)oxazepin-11-(10H)-thione
  • 10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione
  • 10-Ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione

Uniqueness

10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

135810-43-4

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

5-propylbenzo[b][1,4]benzoxazepine-6-thione

InChI

InChI=1S/C16H15NOS/c1-2-11-17-13-8-4-6-10-15(13)18-14-9-5-3-7-12(14)16(17)19/h3-10H,2,11H2,1H3

InChI Key

TXMQRYDKMZURCW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2OC3=CC=CC=C3C1=S

Origin of Product

United States

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